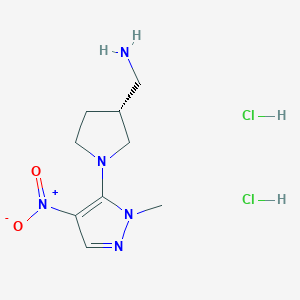
(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a methanamine group, all contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of 1-methyl-4-nitro-1H-pyrazole with suitable reagents under controlled conditions. The next step involves the formation of the pyrrolidine ring, which can be synthesized through cyclization reactions. Finally, the methanamine group is introduced through reductive amination, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form different derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methanamine derivatives.
科学的研究の応用
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the methanamine group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.
類似化合物との比較
Similar Compounds
- ®-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride
- ®-cyclobutyl (pyridin-3-yl)methanamine dihydrochloride
Uniqueness
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride is unique due to the presence of both a pyrazole and a pyrrolidine ring, which are not commonly found together in similar compounds
特性
分子式 |
C9H17Cl2N5O2 |
|---|---|
分子量 |
298.17 g/mol |
IUPAC名 |
[(3R)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m1../s1 |
InChIキー |
VXTKCJPZTVTORL-XCUBXKJBSA-N |
異性体SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@@H](C2)CN.Cl.Cl |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
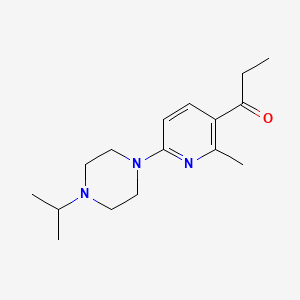
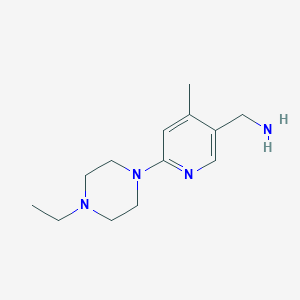

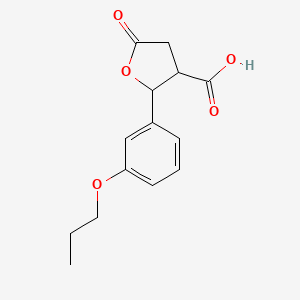
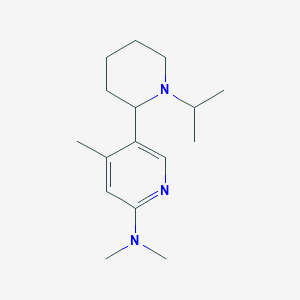
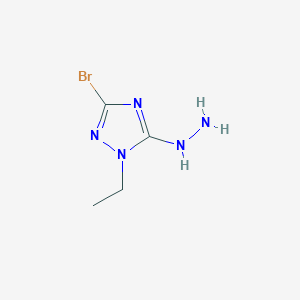
![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)

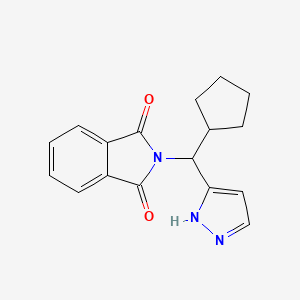
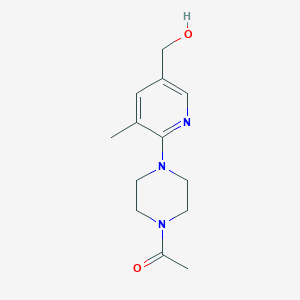
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)

